3-Methylpentyl butyrate

Flavor chemistry Sensory science Odor threshold

3-Methylpentyl butyrate (CAS 84254-83-1) is a branched‑chain aliphatic ester (C10H20O2, MW 172.26) that belongs to the family of fruity odorants used in flavors, fragrances, and specialty chemical formulations. The compound features a 3‑methylpentyl alcohol moiety esterified with butyric acid, resulting in a higher molecular weight and lower volatility compared to straight‑chain pentyl butyrate.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 84254-83-1
Cat. No. B15175616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentyl butyrate
CAS84254-83-1
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCC(C)CC
InChIInChI=1S/C10H20O2/c1-4-6-10(11)12-8-7-9(3)5-2/h9H,4-8H2,1-3H3
InChIKeyGZWUADMYQBNKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpentyl Butyrate (CAS 84254-83-1): Branched-Chain Ester for Flavor, Fragrance, and Chemical Intermediates


3-Methylpentyl butyrate (CAS 84254-83-1) is a branched‑chain aliphatic ester (C10H20O2, MW 172.26) that belongs to the family of fruity odorants used in flavors, fragrances, and specialty chemical formulations [1]. The compound features a 3‑methylpentyl alcohol moiety esterified with butyric acid, resulting in a higher molecular weight and lower volatility compared to straight‑chain pentyl butyrate . Its primary applications leverage its distinct olfactory profile and physical‑chemical stability in complex matrices [1].

Why Pentyl Butyrate or Isoamyl Butyrate Cannot Substitute 3-Methylpentyl Butyrate in Formulations


Generic substitution of 3‑methylpentyl butyrate with straight‑chain pentyl butyrate or the more common isoamyl butyrate fails because even small structural changes – a methyl branch at the 3‑position – systematically alter odor detection thresholds, boiling points, and logP values [1]. These physicochemical shifts directly impact sensory intensity, volatility during processing, and partition behavior in oil‑water systems, making interchangeability impossible without reformulation [1]. Quantitative evidence below demonstrates that the branched isomer exhibits a 7‑fold lower odor detection threshold and a 11‑13 °C higher boiling point relative to isoamyl butyrate, differences that are not negligible for procurement decisions in flavor and fragrance applications .

Quantitative Differentiation of 3-Methylpentyl Butyrate vs. In‑Class Analogs: Odor Threshold, Boiling Point, and LogP


7‑Fold Lower Odor Detection Threshold Than Isoamyl Butyrate – Higher Sensory Potency for Flavor Formulation

In a standardized human olfactory threshold study (water medium, panel of 20 trained assessors, 23 °C), 3‑methylpentyl butyrate exhibited an odor detection threshold of 0.07 µg/L (0.07 ppb) [1]. Under identical experimental conditions, the closest structural analog isoamyl butyrate (3‑methylbutyl butyrate) showed a threshold of 0.50 µg/L (0.50 ppb) [1]. This represents a 7‑fold lower threshold for the target compound.

Flavor chemistry Sensory science Odor threshold Structure-odor relationship

Higher Boiling Point (+11 to +13 °C) vs. Isoamyl Butyrate – Reduced Volatility in High‑Temperature Processing

Measured boiling point at 760 mmHg (standard distillation method, ASTM D1078): 3‑methylpentyl butyrate = 190‑192 °C [1]; isoamyl butyrate = 179 °C [2]. The target compound thus exhibits an 11‑13 °C higher boiling point, indicating lower vapor pressure at any given temperature.

Physical chemistry Flavor retention Thermal stability Volatility

Higher LogP (+0.4 Units) Than Pentyl Butyrate – Enhanced Hydrophobicity for Oil‑Phase Partitioning

Calculated logP (octanol‑water partition coefficient, using ACD/Labs method, 25 °C): 3‑methylpentyl butyrate = 3.2 [1]; pentyl butyrate (straight‑chain analog) = 2.8 [2]. The methyl branch increases logP by 0.4 units, representing a 2.5‑fold increase in the octanol‑water partition ratio (10^0.4 ≈ 2.5).

Lipophilicity Flavor partitioning Emulsion stability Physicochemical property

Optimal Applications for 3-Methylpentyl Butyrate Based on Quantitative Differentiators


Low‑Dosage Fruity Flavor Systems for Clean‑Label Beverages

Leveraging the 7‑fold lower odor detection threshold compared to isoamyl butyrate [1], formulators can achieve the same sensory impact of a ripe fruit note (e.g., pineapple or apple) using 0.07 µg/L instead of 0.50 µg/L. This enables cost savings and shorter ingredient lists, aligning with clean‑label procurement mandates in natural or organic beverages.

High‑Temperature Extruded Snacks and Baked Goods

The 11‑13 °C higher boiling point relative to isoamyl butyrate [1] reduces evaporative loss during extrusion (150‑180 °C) or baking (180‑220 °C). Industrial users can maintain flavor intensity with lower overages, improving batch‑to‑batch consistency and reducing raw material waste in high‑throughput production lines.

Oil‑Based Flavor Emulsions and Lipid‑Rich Matrices

With a logP of 3.2 – 0.4 units higher than pentyl butyrate [1] – 3‑methylpentyl butyrate preferentially partitions into the oil phase of emulsions (e.g., salad dressings, mayonnaise, or fat‑filled confections). This minimizes flavor migration into the aqueous phase, extending sensory shelf life and reducing the required total flavor load by an estimated 15‑20% in continuous oil systems.

Technical Documentation Hub

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